2-[(4-Methylbenzyl)sulfanyl]pyrimidine
Overview
Description
2-[(4-Methylbenzyl)sulfanyl]pyrimidine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-methylbenzyl)thio]pyrimidine is 216.07211956 g/mol and the complexity rating of the compound is 173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activity
One significant application of 2-[(4-methylbenzyl)thio]pyrimidine derivatives is in the synthesis of compounds with antitumor activity. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with potent inhibitory effects on mammalian dihydrofolate reductase, has shown significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Anti-HIV Activity
Another key area of application is in the development of anti-HIV medications. Novel compounds related to 2-(cyclohexylthio)-3,4-dihydro-5-methyl-6-(3-methylbenzyl)-4-ox opyrimidine have been synthesized and tested as inhibitors of human immunodeficiency virus type-1 (HIV-1), showing activity in the low micromolar range (Mai et al., 1997).
Nonlinear Optical Exploration
The pyrimidine ring, due to its existence in DNA and RNA, is significant in nature. Derivatives of 4-thiopyrimidines, such as ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, have been explored for applications in medicine and nonlinear optics (NLO). DFT calculations and experimental studies indicate these derivatives have considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Structural and Spectral Properties
The structural and spectral properties of pyrimidine derivatives, including 2,4-dithiouridine, have been a subject of research. Investigations into their molecular and crystal structure,as well as spectral properties, have provided insights into their unique physical properties. This research is crucial for understanding the behavior of these compounds in various biological and chemical contexts (Faerber et al., 1970).
Synthesis and Analgesic Properties
2-[(4-methylbenzyl)thio]pyrimidine derivatives have also been explored in the context of analgesic properties. For example, the methylation of position 8 in the pyridine moiety of the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule was studied as an attempt to enhance analgesic properties. This research signifies the potential of these derivatives in developing new analgesics (Ukrainets et al., 2015).
Antiproliferative Activity
Additionally, the synthesis of pyrimidine derivatives like 2-[2-(2-fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine has been investigated for its antiproliferative activity. These compounds have shown distinct inhibition on the proliferation of various cancer cell lines, indicating their potential use in cancer therapy (Liu et al., 2019).
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-10-3-5-11(6-4-10)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMGFPLTJIUSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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